molecular formula C28H26N4O6 B12691604 N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide) CAS No. 85650-63-1

N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide)

Cat. No.: B12691604
CAS No.: 85650-63-1
M. Wt: 514.5 g/mol
InChI Key: HBQWUISNSCLFOY-UHFFFAOYSA-N
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Description

N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of Amino and Hydroxy Groups: The amino and hydroxy groups can be introduced through nitration followed by reduction and subsequent hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: May have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide): can be compared to other biphenyl derivatives with similar functional groups.

    N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide): may also be compared to other compounds with amino and hydroxy groups attached to aromatic rings.

Uniqueness

The uniqueness of N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) lies in its specific combination of functional groups and the biphenyl core, which may confer unique chemical and biological properties.

Properties

CAS No.

85650-63-1

Molecular Formula

C28H26N4O6

Molecular Weight

514.5 g/mol

IUPAC Name

3-amino-N-[4-[4-[(3-amino-4-hydroxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-4-hydroxybenzamide

InChI

InChI=1S/C28H26N4O6/c1-37-25-13-15(3-7-21(25)31-27(35)17-5-9-23(33)19(29)11-17)16-4-8-22(26(14-16)38-2)32-28(36)18-6-10-24(34)20(30)12-18/h3-14,33-34H,29-30H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

HBQWUISNSCLFOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)O)N)OC)NC(=O)C4=CC(=C(C=C4)O)N

Origin of Product

United States

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